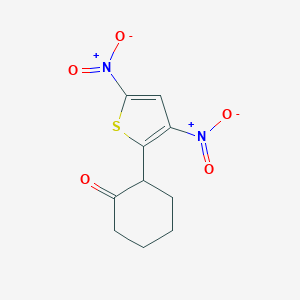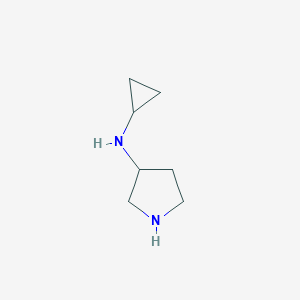
Cloruro de ciclopropanosulfonilo
Descripción general
Descripción
Cyclopropanesulfonyl chloride is an organosulfur compound with the molecular formula C3H5ClO2S. It is a clear, colorless to pale yellow liquid known for its reactivity and utility in organic synthesis. This compound is primarily used as a reagent in the preparation of various chemical derivatives, including those with potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
Cyclopropanesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of potential drug candidates, particularly as inhibitors of specific enzymes.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
Target of Action
Cyclopropanesulfonyl chloride is primarily used in organic synthesis . Its primary targets are organic compounds that can react with sulfonyl chloride groups . Specifically, it has been used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives , which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .
Mode of Action
The mode of action of cyclopropanesulfonyl chloride involves its reaction with nucleophiles . This interaction results in the formation of new chemical bonds and the incorporation of the sulfonyl chloride group . The sulfonyl chloride group is highly reactive and can form a variety of bonds with different nucleophiles, leading to a wide range of possible reactions .
Biochemical Pathways
The biochemical pathways affected by cyclopropanesulfonyl chloride are primarily those involved in the synthesis of organic compounds . The compound’s ability to react with nucleophiles and form new bonds can lead to changes in these pathways, potentially leading to the synthesis of new compounds .
Result of Action
The result of cyclopropanesulfonyl chloride’s action is the formation of new chemical bonds and the incorporation of the sulfonyl chloride group into other compounds . This can lead to the synthesis of a variety of different organic compounds, depending on the specific nucleophiles it reacts with .
Action Environment
The action of cyclopropanesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of different nucleophiles can affect the types of reactions that occur . Additionally, factors such as temperature and pH could potentially influence the compound’s reactivity and stability . It should be stored in a sealed container, away from heat sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropanesulfonyl chloride can be synthesized through the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by chlorination. The general reaction scheme is as follows:
- Cyclopropylmagnesium bromide reacts with sulfur dioxide to form cyclopropanesulfinic acid.
- The cyclopropanesulfinic acid is then chlorinated using thionyl chloride or phosphorus pentachloride to yield cyclopropanesulfonyl chloride.
Industrial Production Methods: In industrial settings, the production of cyclopropanesulfonyl chloride involves similar steps but on a larger scale. The process typically includes:
- Preparation of cyclopropylmagnesium bromide in a controlled environment.
- Introduction of sulfur dioxide under specific temperature and pressure conditions.
- Chlorination using thionyl chloride or phosphorus pentachloride, followed by purification and distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: It can be reduced to cyclopropanesulfinic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to cyclopropanesulfonic acid using strong oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Performed in aqueous or organic solvents with appropriate oxidizing agents.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Comparación Con Compuestos Similares
Cyclopropanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Uniqueness:
- Cyclopropanesulfonyl chloride : Contains a cyclopropyl group, which imparts unique steric and electronic properties, making it distinct from linear alkyl sulfonyl chlorides.
- Methanesulfonyl chloride : Simpler structure with a single carbon atom, commonly used in sulfonation reactions.
- Ethanesulfonyl chloride : Slightly larger than methanesulfonyl chloride, used in similar applications but with different reactivity.
- Propane-1-sulfonyl chloride : Contains a three-carbon chain, offering different steric effects compared to cyclopropanesulfonyl chloride.
Cyclopropanesulfonyl chloride’s unique cyclopropyl group makes it particularly valuable in the synthesis of compounds where steric hindrance and electronic effects are crucial.
Propiedades
IUPAC Name |
cyclopropanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWWSGFPICCWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375412 | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139631-62-2 | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the cyclopropane ring influence the stability of cyclopropanethione (1a) compared to its isomer, methylenethiirane (2a)?
A2: Computational studies employing ab initio molecular orbital theory with a polarized double zeta basis set revealed that methylenethiirane (2a) is more stable than cyclopropanethione (1a) by 6.4 kcal/mol. [] This suggests that the strained cyclopropane ring destabilizes the thione structure compared to the more stable three-membered ring thiirane structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





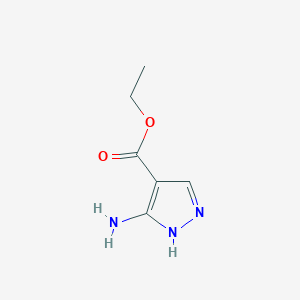
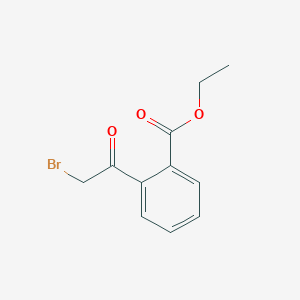

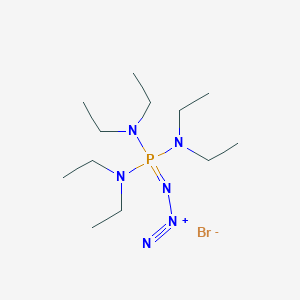


![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)

